molecular formula C11H11BrN2O B11763242 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B11763242
M. Wt: 267.12 g/mol
InChI Key: QIAVXAXKZGJBHX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a bromophenyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-bromobenzaldehyde with acetone and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolone ring.

  • Step 1: Formation of Intermediate

      Reagents: 4-bromobenzaldehyde, acetone, ammonium acetate

      Conditions: Acidic medium, typically using hydrochloric acid

      Reaction: [ \text{4-bromobenzaldehyde} + \text{acetone} + \text{ammonium acetate} \rightarrow \text{Intermediate} ]

  • Step 2: Cyclization

      Conditions: Heating the reaction mixture

      Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction can lead to the formation of reduced imidazolone derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the imidazolone ring.

    Reduction: Reduced imidazolone derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the imidazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
  • 2-(4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
  • 2-(4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in medicinal applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-(4-bromophenyl)-4,4-dimethyl-1H-imidazol-5-one

InChI

InChI=1S/C11H11BrN2O/c1-11(2)10(15)13-9(14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14,15)

InChI Key

QIAVXAXKZGJBHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=N1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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